4-Bromo-1-(methylsulfonyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(methylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a bromine atom and a methylsulfonyl group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole typically involves the bromination of 1-(methylsulfonyl)-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(methylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 4-azido-1-(methylsulfonyl)-1H-pyrazole, 4-thio-1-(methylsulfonyl)-1H-pyrazole, or 4-alkoxy-1-(methylsulfonyl)-1H-pyrazole.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Scientific Research Applications
4-Bromo-1-(methylsulfonyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfonyl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(methylsulfonyl)-1H-pyrazole
- 4-Fluoro-1-(methylsulfonyl)-1H-pyrazole
- 4-Iodo-1-(methylsulfonyl)-1H-pyrazole
Uniqueness
4-Bromo-1-(methylsulfonyl)-1H-pyrazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-1-methylsulfonylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDMLSIJQHXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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